molecular formula C2H5O3P B3422962 Vinylphosphonic acid CAS No. 27754-99-0

Vinylphosphonic acid

Cat. No.: B3422962
CAS No.: 27754-99-0
M. Wt: 108.03 g/mol
InChI Key: ZTWTYVWXUKTLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinylphosphonic acid is an organophosphorus compound with the chemical formula C₂H₅O₃P. It is a colorless, low-melting solid, although commercial samples are often yellowish viscous liquids. This compound is primarily used in the preparation of adhesives and polymeric materials. The phosphorus center in this compound is tetrahedral, bonded to a vinyl group, two hydroxyl groups, and an oxygen atom .

Preparation Methods

Vinylphosphonic acid can be synthesized through several methods. The most common synthetic route involves the addition of phosphorus trichloride to acetaldehyde, forming an adduct that reacts with acetic acid. The resulting product undergoes dehydrochlorination to yield this compound . The reaction steps are as follows:

  • ( \text{PCl}_3 + \text{CH}_3\text{CHO} \rightarrow \text{CH}_3\text{CH(O}-)\text{PCl}_3+ )
  • ( \text{CH}_3\text{CH(O}-)\text{PCl}_3+ + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{CH}_3\text{CH(Cl)PO(OH)}_2 + 2 \text{CH}_3\text{COCl} )
  • ( \text{CH}_3\text{CH(Cl)PO(OH)}_2 \rightarrow \text{CH}_2=\text{CHPO(OH)}_2 + \text{HCl} )

Industrial production of this compound often utilizes 2-chloroethylphosphonic acid, a plant growth regulator, as a starting material. This method is favored due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Polymerization Reactions

VPA undergoes polymerization to form poly(vinylphosphonic acid) (PVPA) and copolymers, driven by its vinyl group and phosphonic acid functionality.

Homopolymerization

Radical polymerization of VPA is the most common method for synthesizing PVPA. Key mechanisms include:

  • Cyclopolymerization via Anhydride Intermediate : VPA forms a cyclic anhydride intermediate during polymerization, leading to a predominantly linear polymer with occasional head-to-head or tail-to-tail linkages (23.5% of all links) .

  • Initiators and Conditions : Polymerization typically uses benzoyl peroxide (BPO) as an initiator at 80°C, yielding high-molecular-weight PVPA (Mw=6.2×104\overline{M}_w = 6.2 \times 10^4) .

Table 1: Homopolymerization Conditions and Outcomes

InitiatorTemperature (°C)SolventMw\overline{M}_wTacticity
BPO80Toluene62,000Nearly atactic

Copolymerization

VPA copolymerizes with hydrophilic monomers to tailor material properties:

  • With 2-Deoxy-2-Methacrylamido-D-Glucose (MAG) : Reactivity ratios (rVPA=0.04r_{\text{VPA}} = 0.04, rMAG=9.02r_{\text{MAG}} = 9.02) indicate MAG dominates incorporation into the copolymer .

  • With 4-Acryloylmorpholine (4-AM) : Copolymers exhibit enhanced hydrophilicity and molecular weights up to 310×103310 \times 10^3 .

Table 2: Copolymerization Parameters

ComonomerSolventVPA in Feed (mol.%)VPA in Copolymer (mol.%)Mw\overline{M}_w
MAGWater5014180,000
4-AMMethanol5012310,000

Substitution Reactions

The vinyl group in VPA participates in nucleophilic substitution and crosslinking reactions:

  • Crosslinking with PEGDA : Water-in-oil suspension polymerization using poly(ethylene glycol) diacrylate (PEGDA) produces crosslinked PVPA particles. These particles exhibit high porosity and phosphonic acid group density, ideal for metal ion adsorption .

  • Derivatization : VPA reacts with thionyl chloride to form phosphoryl chloride intermediates, enabling further functionalization .

Complexation with Metal Ions

PVPA’s phosphonic acid groups chelate metal ions, forming stable complexes:

  • Divalent Ions (Cu²⁺, Zn²⁺) : Adsorption capacities reach 0.45 mmol/g for Cu²⁺ and 0.38 mmol/g for Zn²⁺ .

  • Trivalent Lanthanides (La³⁺, Tb³⁺, Lu³⁺) : PVPA-Eu³⁺ complexes exhibit strong luminescence, with intensity dependent on copolymer composition .

Table 3: Metal Ion Adsorption by Crosslinked PVPA Particles

Metal IonAdsorption Capacity (mmol/g)Selectivity (vs. Competing Ions)
Cu²⁺0.45High
La³⁺0.28Moderate
Tb³⁺0.31High

Acid-Base Behavior

PVPA acts as a monoprotic acid (pKa2.1pK_a \approx 2.1), with the second phosphonic acid proton remaining undissociated under typical conditions . This property is critical for its use in proton-conductive membranes and pH-responsive materials.

Environmental and Reaction Condition Dependencies

  • pH : Adsorption of anions (e.g., Cl⁻) on PVPA surfaces modulates hydratability and ion-exchange efficiency .

  • Temperature : Elevated temperatures accelerate polymerization but may promote side reactions like branching .

Scientific Research Applications

Biomedical Applications

1.1 Bone Tissue Engineering

Vinylphosphonic acid has shown promise in the development of hydrogels for bone tissue engineering. Specifically, copolymers of poly(this compound) and acrylic acid (PVPA-co-AA) have been synthesized to create hydrogels that exhibit high porosity and swelling capacity. These properties enhance cell adhesion and proliferation, making them suitable for use as scaffolds in bone regeneration. The increased flexibility of these hydrogels allows for better adaptation to bone defect sites, promoting effective healing .

1.2 Drug Delivery Systems

VPA-based polymers have been explored as drug carriers due to their ability to improve adhesion to biological surfaces and enhance drug release profiles. For instance, the incorporation of VPA into polymer matrices has been shown to increase biocompatibility and drug loading capacity, making them suitable for targeted drug delivery applications .

Environmental Applications

2.1 Adsorption of Heavy Metals

This compound has been utilized in the modification of poly(amidoxime) materials to enhance their adsorption capabilities for heavy metals such as uranium (U(VI)). The modified materials demonstrate improved anti-biofouling properties and increased efficiency in the uptake of U(VI) from seawater, highlighting VPA's role in environmental remediation efforts .

Material Science Applications

3.1 Polymer Modification

VPA is frequently used to modify existing polymer systems to enhance their properties. For example, grafting poly(this compound) onto poly(arylene octasilsesquioxane) has resulted in membranes with improved proton conductivity, which are beneficial for fuel cell applications . Additionally, VPA's ability to create strong adhesive bonds makes it valuable in coatings and surface treatments for corrosion resistance .

3.2 Synthesis of Luminescent Complexes

Recent studies have demonstrated that copolymers of VPA can form luminescent complexes with lanthanide ions, such as europium (Eu³⁺). These complexes exhibit unique luminescent properties that can be harnessed for medical imaging and sensor applications, showcasing VPA's potential in advanced optical materials .

Table 1: Properties and Applications of PVPA-based Hydrogels

PropertyValueApplication
Swelling CapacityHighBone tissue scaffolds
Mechanical FlexibilityEnhancedAdaptation to bone defects
Cell AdhesionImprovedDrug delivery systems

Case Study: Adsorption of U(VI)

A study evaluated the adsorption capabilities of PVPA/PAO for uranium recovery from seawater under varying environmental conditions. The results indicated that the modified PVPA significantly enhanced the adsorption efficiency compared to unmodified materials.

  • Adsorption Isotherm Model: Langmuir model was used to simulate experimental data.
  • Environmental Conditions: Variations in pH and temperature were assessed to optimize adsorption performance.

Mechanism of Action

The mechanism of action of vinylphosphonic acid involves its ability to form strong bonds with metal ions and organic substrates. This property is due to the presence of the phosphonic acid group, which can chelate metal ions and form stable complexes. These interactions are crucial in applications such as corrosion inhibition and drug delivery .

Comparison with Similar Compounds

Vinylphosphonic acid is unique among phosphonic acids due to its vinyl group, which allows for polymerization and the formation of various derivatives. Similar compounds include:

These compounds share the phosphonic acid group but differ in their organic substituents, leading to varied applications and properties.

Biological Activity

Vinylphosphonic acid (VPA) is a phosphonic acid that has garnered attention for its diverse biological activities, particularly in the fields of antiviral therapy and bone regeneration. This article synthesizes current research findings on the biological activity of VPA, highlighting its applications, mechanisms of action, and potential therapeutic uses.

1. Antiviral Properties

Recent studies have demonstrated that copolymers based on this compound exhibit significant antiviral activity, particularly against the influenza virus.

Key Findings:

  • A copolymer of VPA with 4-acryloylmorpholine (4-AM) showed an IC50 value of 1 µg/mL and a selectivity index of 302, indicating low cytotoxicity and high efficacy against the virus .
  • In a murine model of influenza pneumonia, prophylactic intranasal administration of this copolymer completely prevented virus-induced mortality, while the placebo group exhibited a 90% mortality rate .

Table 1: Antiviral Efficacy of VPA Copolymers

Copolymer CompositionIC50 (µg/mL)Selectivity IndexMortality Rate (%)
VPA + 4-AM13020
Placebo--90

2. Applications in Bone Regeneration

This compound has also been investigated for its potential as a bioactive component in bone tissue engineering. Poly(this compound-co-acrylic acid) (PVPA-co-AA) hydrogels have been developed to serve as scaffolds for bone regeneration.

Mechanism of Action:

  • PVPA-co-AA mimics bisphosphonates, which are known to bind to calcium ions in bone and promote mineralization .
  • Studies indicate that PVPA-co-AA enhances osteogenic differentiation in human bone marrow-derived mesenchymal stem cells (hBM-MSCs) and mineralization in osteoblast-like cells (SaOS-2) .

Table 2: Effects of PVPA-co-AA on Bone Cells

Polymer TypeOsteoconductive EffectOsteoinductive EffectCell Type
PVPA-co-AAYesYesSaOS-2
Control (PCL only)NoNoSaOS-2

3. Hydrogel Properties

The incorporation of VPA into hydrogels significantly affects their physical properties, including porosity and swelling capacity, which are crucial for cell adhesion and proliferation.

Research Highlights:

  • Increasing VPA content in hydrogels leads to higher porosity and improved swelling capacities .
  • Enhanced cell spreading and proliferation were observed on hydrogels with higher VPA concentrations compared to standard PCL scaffolds .

Table 3: Hydrogel Properties Based on VPA Content

Sample CodeVPA Content (%)Porosity (%)Swelling Capacity (%)
VPA-00LowLow
VPA-1010MediumMedium
VPA-3030HighHigh

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of vinylphosphonic acid (VPA) critical for experimental design?

VPA (C₂H₅O₃P, CAS 1746-03-8) has a density of 1.389 g/mL at 25°C, a melting point range of 41–45°C (lit.), and a boiling point of 266.2°C at atmospheric pressure . Its solubility in water, alcohols, ketones, and esters makes it versatile for solution-based syntheses. Researchers must note its hygroscopic nature and GHS05 hazard classification (corrosive liquid) when designing storage and handling protocols .

Q. How can VPA be safely handled in laboratory settings?

VPA requires storage in corrosion-resistant containers (e.g., glass or PTFE) at temperatures below 25°C. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory. Spills should be neutralized with sodium bicarbonate and rinsed with water. Transport classification (UN 3265) mandates labeling as "CORROSIVE LIQUID, ACIDIC, ORGANIC" .

Q. What are the standard methods for synthesizing VPA and verifying its purity?

VPA is commonly synthesized via radical polymerization of precursors like vinyl esters with phosphorous acid derivatives. Purity verification involves nuclear magnetic resonance (¹H/³¹P NMR) for structural confirmation and titration for acid content quantification. Differential scanning calorimetry (DSC) can identify impurities affecting thermal stability .

Q. How does VPA interact with metal ions, and what analytical techniques are used to study these interactions?

VPA chelates metals (Fe, Cu, Zn, etc.) through its phosphonic acid group, forming stable complexes. Inductively coupled plasma mass spectrometry (ICP-MS) and X-ray photoelectron spectroscopy (XPS) are used to analyze binding stoichiometry and surface interactions .

Advanced Research Questions

Q. How can VPA be copolymerized with stimuli-responsive monomers for biomedical applications?

VPA is copolymerized with N-isopropylacrylamide (NIPAAm) and 2-hydroxyethyl acrylate (HEA) via free radical polymerization to create thermoresponsive hydrogels. The molar feed ratio of VPA influences sol-gel transition temperatures (27.6–40.5°C) and calcium ion responsiveness, critical for drug delivery systems. Rheology and DSC are used to optimize transition behavior .

Q. What challenges arise when incorporating VPA into silicon oxide-based lithium-ion battery anodes?

Poly(this compound) (PVPA) enhances anode stability by forming strong bonds with SiO₂ particles, reducing electrode degradation during lithiation. Challenges include optimizing PVPA molecular weight for adhesion vs. ionic conductivity and mitigating pH sensitivity during slurry preparation. Cyclic voltammetry and electrochemical impedance spectroscopy (EIS) are key for performance evaluation .

Q. How do contradictions in reported melting points (-35°C vs. 41–45°C) affect experimental reproducibility?

Discrepancies may stem from impurities, polymorphic forms, or measurement techniques. Researchers should cross-validate using DSC and consult multiple sources (e.g., NIST Chemistry WebBook) while reporting detailed synthesis and purification protocols to ensure reproducibility .

Q. What strategies resolve conflicting data on VPA’s reactivity in radical polymerization?

Contradictions in branching efficiency or reaction rates often arise from initiator choice (e.g., AIBN vs. peroxides) or oxygen inhibition. Controlled experiments under inert atmospheres, coupled with gel permeation chromatography (GPC) for molecular weight distribution analysis, help isolate variables .

Q. Methodological Guidance

Q. How should researchers design experiments to study VPA’s role in biomimetic mineralization?

  • Hypothesis : VPA’s phosphonic acid group templates calcium phosphate nucleation.
  • Design : Vary VPA concentration in simulated body fluid (SBF) and monitor mineralization via SEM-EDX and XRD.
  • Controls : Include non-phosphonic acid polymers (e.g., polyacrylic acid) to isolate chelation effects.
  • Replication : Triplicate experiments with statistical analysis (ANOVA) to confirm significance .

Q. What statistical approaches are recommended for analyzing VPA copolymer performance data?

Multivariate analysis (e.g., PCA) identifies dominant factors (e.g., VPA content, crosslinker ratio) affecting properties like swelling ratio or mechanical strength. For small datasets, non-parametric tests (Mann-Whitney U) minimize Type I/II errors .

Properties

IUPAC Name

ethenylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWTYVWXUKTLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27754-99-0
Record name Poly(vinylphosphonic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27754-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40862745
Record name Phosphonic acid, P-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1746-03-8, 27754-99-0
Record name Vinylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1746-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-ethenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, P-ethenyl-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, P-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphonic acid, ethenyl-, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylphosphonic acid
Reactant of Route 2
Vinylphosphonic acid
Reactant of Route 3
Vinylphosphonic acid
Reactant of Route 4
Vinylphosphonic acid
Reactant of Route 5
Vinylphosphonic acid
Reactant of Route 6
Vinylphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.